Chlorodioctylaluminium

Ziegler-Natta catalysis Isoprene polymerisation Cocatalyst alkyl chain effect

Chlorodioctylaluminium (chloro(dioctyl)alumane; CAS 7325‑26‑0; molecular formula C₁₆H₃₄AlCl; molecular weight 288.876 g mol⁻¹) is a dialkylaluminium chloride belonging to the organoaluminium cocatalyst family. The compound is characterised by two linear n‑octyl (C₈) groups and one chloride ligand bound to a tetrahedral aluminium centre.

Molecular Formula C16H34AlCl
Molecular Weight 288.9 g/mol
CAS No. 7325-26-0
Cat. No. B13761792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodioctylaluminium
CAS7325-26-0
Molecular FormulaC16H34AlCl
Molecular Weight288.9 g/mol
Structural Identifiers
SMILESCCCCCCCC[Al](CCCCCCCC)Cl
InChIInChI=1S/2C8H17.Al.ClH/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;;1H/q;;+1;/p-1
InChIKeyQRQUTSPLBBZERR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorodioctylaluminium (CAS 7325-26-0) Procurement Guide: Baseline Identity and Sources


Chlorodioctylaluminium (chloro(dioctyl)alumane; CAS 7325‑26‑0; molecular formula C₁₆H₃₄AlCl; molecular weight 288.876 g mol⁻¹) is a dialkylaluminium chloride belonging to the organoaluminium cocatalyst family [1]. The compound is characterised by two linear n‑octyl (C₈) groups and one chloride ligand bound to a tetrahedral aluminium centre . Its primary industrial and academic role is as a Lewis‑acidic cocatalyst and chlorine source in Ziegler–Natta olefin polymerisation, where the long alkyl chain imparts distinctive solubility and steric properties not shared by shorter‑chain analogues [2][3]. Authoritative identity data are lodged in the NIST Chemistry WebBook and the EINECS inventory (230‑800‑7) [1][4].

Why Generic Substitution of Chlorodioctylaluminium with Simpler Alkylaluminium Chlorides is Scientifically Unsound


Dialkylaluminium chlorides are not functionally interchangeable; the length and branching of the alkyl ligand directly modulate the cocatalyst's Lewis acidity, steric demand, solubility in aliphatic hydrocarbons, and the stability of the M–(μ‑Cl)–Al bimetallic intermediate that governs propagation and chain transfer in Ziegler–Natta systems [1][2]. Consequently, substituting chlorodioctylaluminium (R = n‑C₈H₁₇) with a lower homologue such as diethylaluminium chloride (DEAC, R = C₂H₅) or diisobutylaluminium chloride (DIBAC, R = i‑C₄H₉) invariably alters catalytic activity, stereoregularity, and polymer molecular weight distribution, even when the Al:Ti molar ratio is kept constant [3][4]. The quantitative evidence below isolates those dimensions where chlorodioctylaluminium offers a verifiable and meaningful procurement advantage.

Chlorodioctylaluminium: Quantitative Differentiation Evidence vs. Comparator Alkylaluminium Chlorides


Chain-Length-Dependent Polymerisation Activity: Chlorodioctylaluminium vs. Shorter Alkyls in Isoprene cis-1,4 Polymerisation

In a systematic study of TiCl₄‑alkylaluminium catalysts for isoprene polymerisation, Schoenberg et al. demonstrated that catalytic activity for cis‑1,4‑polymer formation increases progressively with the chain length or branching of the alkyl group on the aluminium cocatalyst [1]. Specifically, catalysts prepared with tri‑n‑octylaluminium (C₈) exhibit significantly higher activity than those prepared with triethylaluminium (C₂). Although the study examined trialkylaluminiums rather than dialkylaluminium chlorides, the authors note that the reducing power and adsorption characteristics—both of which scale with alkyl chain length—are the primary determinants of catalyst performance [1]. Extrapolation to the dialkyl chloride series indicates that chlorodioctylaluminium (C₈) should confer higher activity than its C₂–C₄ counterparts, consistent with the class‑level trend.

Ziegler-Natta catalysis Isoprene polymerisation Cocatalyst alkyl chain effect

Solubility in Aliphatic Hydrocarbons: Chlorodioctylaluminium Enables Soluble Mixed Co‑catalyst Formulations for Propylene Polymerisation

US Patent 4,525,467 explicitly claims novel co‑catalyst compositions that are ‘aliphatic hydrocarbon soluble’ and lists dioctyl aluminium chloride as one of the preferred aluminium hydrocarbyl halides [1]. The specification states that the preferred mixed aluminium hydrocarbyl–Lewis base compositions include ‘dioctyl aluminum chloride, triethyl aluminum and hexamethylphosphoramide’ [1]. In contrast, the shorter‑chain diethylaluminium chloride (DEAC) is predominantly used in the examples but the patent emphasises that the long‑chain alkyl (C₈) confers the solubility profile necessary to maintain homogeneous co‑catalyst activity in aliphatic media without requiring aromatic solvent additives [1]. This is a key formulation advantage when polymerisation must be conducted in paraffinic solvents for product purity or process safety reasons.

Propylene polymerisation Co‑catalyst solubility Aliphatic hydrocarbon medium

Stereoregularity Tuning in Propylene Polymerisation: Long‑Chain Alkylaluminium Chlorides Modulate Isotacticity Differently from Short‑Chain Analogues

The same US patent discloses that the heptane insolubles (HI) index—a direct measure of polypropylene isotacticity—can be maintained above 93 % while achieving catalyst efficiencies of 8–25 kg polymer per g TiCl₃ when using mixed alkylaluminium systems that include long‑chain alkyl components [1]. While the worked examples predominantly employ DEAC as the primary halide component, the preferred compositions contain dioctylaluminium chloride, indicating that the long alkyl chain permits the fine‑tuning of stereoregularity without the severe activity penalty observed when Lewis bases are simply added to short‑chain alkylaluminium systems [1]. In the Cr–V bimetallic catalyst study by Liu et al., diethylaluminium chloride produced ultra‑high molecular weight polyethylene (UHMWPE) but with ‘very low activity’, whereas tri‑n‑octylaluminium offered the most efficient activation of the Phillips catalyst [2][3]. This pattern supports the inference that increasing alkyl chain length in dialkylaluminium chlorides shifts the activity–selectivity balance in favour of higher activity while retaining acceptable stereocontrol.

Polypropylene stereoregularity Alkylaluminium co‑catalyst Heptane insolubles

Reduced Volatility and Enhanced Handling Safety: Chlorodioctylaluminium vs. Diethylaluminium Chloride

Diethylaluminium chloride (DEAC) is a highly volatile, pyrophoric liquid that ignites spontaneously in air and reacts violently with water . The vapour pressure of DEAC is approximately 7 mmHg at 25 °C, necessitating stringent containment and inert atmosphere handling . Chlorodioctylaluminium, with its substantially higher molecular weight (288.88 vs. 120.56 g mol⁻¹), exhibits significantly lower vapour pressure, estimated at roughly 0.5–1 mmHg at 25 °C based on data reported for structurally related tri‑n‑octylaluminium and other long‑chain alkylaluminium compounds . The reduced volatility diminishes airborne exposure risk and simplifies engineering controls for pilot‑plant and production‑scale operations. While both compounds remain pyrophoric and moisture‑sensitive, the lower vapour hazard is a meaningful safety differentiator for procurement decisions involving kilogram‑scale or larger quantities [1].

Organoaluminium safety Pyrophoricity Volatility

Patent Recognition as Preferred Cocatalyst for Living α‑Olefin Polymerisation with Vanadium Catalysts

Japanese Patent JPH1180241A (TONEN Corporation) identifies dioctylaluminium chloride as one of only four preferred organoaluminium compounds for high‑speed living polymerisation of α‑olefins using β‑diketone vanadium chelate catalysts [1]. The other three preferred compounds are diisobutylaluminium chloride, diisopentylaluminium chloride, and isobutylaluminium sesquichloride—all containing branched or cyclic alkyl groups. The explicit inclusion of dioctylaluminium chloride in this select group indicates that the linear C₈ alkyl chain delivers a unique combination of Lewis acidity and steric profile that is specifically effective for maintaining living polymerisation character (narrow molecular weight distribution, controlled chain growth) with vanadium‑based catalysts, distinguishing it from both shorter linear alkyl (e.g., DEAC) and branched alkyl (e.g., DIBAC) alternatives [1].

Living polymerisation Vanadium catalyst α‑olefin polymerisation

Limited High‑Strength Differential Evidence Acknowledgement

A systematic search of primary research literature and patent databases yields a notable scarcity of direct, head‑to‑head quantitative comparisons between chlorodioctylaluminium and its closest structural analogues (e.g., diethylaluminium chloride, diisobutylaluminium chloride, tri‑n‑octylaluminium) under identical experimental conditions for metrics such as polymerisation activity (kg polymer mol⁻¹ h⁻¹ bar⁻¹), molecular weight distribution (Đ), or isotactic index (% mmmm). The evidence presented above relies heavily on class‑level inferences drawn from trialkylaluminium studies [1][2] and on patent claims that disclose compositions without exhaustive comparative data [3][4]. Consequently, any procurement decision based on the expectation of superior catalytic performance must be validated through in‑house benchmarking under the specific process conditions of interest. The strongest justification for selecting chlorodioctylaluminium over shorter‑chain alternatives currently rests on its documented solubility advantage in aliphatic hydrocarbon formulations and its reduced vapour pressure, rather than on unequivocally demonstrated catalytic superiority.

Evidence gap Data limitation Procurement caution

Optimal Application Scenarios for Chlorodioctylaluminium Based on Verified Differentiation Evidence


Aliphatic‑Solvent‑Based Propylene Polymerisation Requiring High Isotacticity Without Activity Compromise

When a polypropylene producer must operate in a purely aliphatic hydrocarbon medium (e.g., to meet food‑contact compliance or to avoid chlorinated aromatic solvents), the documented solubility of dioctylaluminium chloride–triethylaluminium–Lewis base mixtures provides a formulation pathway that short‑chain alkylaluminium chlorides may not offer without aromatic co‑solvents [1]. The patent literature demonstrates that heptane insolubles ≥ 93 % and catalyst efficiencies up to 25 kg per g TiCl₃ are achievable with such mixed systems, making this a viable option for processes that cannot tolerate activity loss from premature co‑catalyst precipitation [1].

Vanadium‑Catalysed Living Polymerisation of Higher α‑Olefins

For academic and industrial groups developing living polymerisation protocols based on β‑diketone vanadium chelates, chlorodioctylaluminium is one of only four alkylaluminium cocatalysts specifically named as preferred in the foundational patent (JPH1180241A, TONEN Corp) [2]. The C₈ linear alkyl chain satisfies the 4C minimum requirement while providing a steric and electronic profile distinct from the branched alkyl options (isobutyl, isopentyl), which may be critical for controlling chain‑transfer rates and achieving narrow dispersity in poly(α‑olefin) synthesis [2].

High‑Activity cis‑1,4‑Polyisoprene Production Using Ti‑Based Ziegler–Natta Catalysts

The Schoenberg study established that longer alkyl chains on the aluminium cocatalyst increase the activity of TiCl₄ catalysts for cis‑1,4‑polyisoprene [3]. Although the data were generated with trialkylaluminiums, the underlying mechanism—enhanced reducing power and adsorption of longer alkyl chains on TiCl₃ surfaces—is applicable to the dialkylaluminium chloride series. A synthetic rubber producer seeking maximum throughput can therefore justify selecting chlorodioctylaluminium over DEAC or DIBAC, provided they validate the activity gain in their specific catalyst formulation [3].

Scale‑Up Operations Where Reduced Pyrophoric Volatility Lowers Engineering Control Costs

The estimated 7‑ to 14‑fold reduction in vapour pressure relative to diethylaluminium chloride (DEAC) means that chlorodioctylaluminium generates a substantially smaller airborne concentration of pyrophoric vapour under equivalent conditions . This is a direct safety‑engineering advantage for pilot‑plant and production‑scale procurement, as it can reduce the ventilation, monitoring, and secondary containment requirements mandated for organoaluminium handling, thereby lowering both capital and operational expenditure .

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